molecular formula C9H9ClN2S B12000233 n-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 83890-29-3

n-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B12000233
CAS No.: 83890-29-3
M. Wt: 212.70 g/mol
InChI Key: GBQKVBOQHMFWHS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the thiazole ring

Properties

CAS No.

83890-29-3

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9ClN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-3,6H,4-5H2,(H,11,12)

InChI Key

GBQKVBOQHMFWHS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-chloroaniline with a thioamide under specific conditions. One common method includes the cyclization of 3-chloroaniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under alkaline or acidic conditions. Key examples include:

Reaction Type Reagents/Conditions Product Reference
Aromatic Substitution KOH/EtOH, refluxReplacement of Cl with -OH, -NH<sub>2</sub>, or -SH groups
Thiolation NaSH, DMF, 80°CFormation of N-(3-thiophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Mechanistic studies suggest that the electron-withdrawing nature of the thiazole ring activates the chlorine atom for substitution, favoring S<sub>N</sub>Ar pathways.

Oxidation and Reduction

The thiazole ring and substituents participate in redox reactions:

Oxidation

  • Thiazole Ring : Treatment with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> oxidizes the dihydrothiazole ring to a fully aromatic thiazole .

  • Ethyl Substituent : The ethyl group at position 4 is oxidized to a ketone using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding N-(3-chlorophenyl)-4-oxo-1,3-thiazol-2-amine .

Reduction

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a thiazolidine derivative .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction Conditions Product Reference
With Hydrazonoyl Halides Triethylamine, 2-propanolEthyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
With Benzaldehyde Ethanolic NaOAc, 0–5°C2-(3-Chlorophenyl)-4-phenylthiazole derivatives

These reactions proceed via thiohydrazonate intermediates, followed by cyclization .

Cross-Coupling Reactions

The amine group participates in Buchwald-Hartwig couplings:

Coupling Partner Catalyst Product Application
Aryl HalidesPd(OAc)<sub>2</sub>/XantphosBiarylthiazole derivativesAnticancer agents

Acid/Base-Mediated Reactions

  • Protonation : The amine group is protonated in acidic media (e.g., HCl/MeOH), forming water-soluble salts .

  • Deprotonation : Treatment with NaH generates a nucleophilic anion for alkylation or acylation.

Comparative Reactivity Insights

A structure-activity relationship (SAR) analysis highlights:

  • Chlorine Position : Reactivity decreases in the order 3-Cl > 4-Cl > 2-Cl due to steric and electronic effects .

  • Thiazole Saturation : The dihydrothiazole ring exhibits higher reactivity in cyclization than fully aromatic analogues .

Industrial-Scale Reaction Optimization

Parameter Lab-Scale Conditions Industrial Modifications
Solvent EthanolSwitch to PEG-400 for greener synthesis
Catalyst HClUse immobilized acid catalysts for reuse

Scientific Research Applications

Antimicrobial Activity

Overview : Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing the thiazole moiety often exhibit significant antibacterial and antifungal activities.

Case Studies :

  • Antibacterial Screening : Research indicates that derivatives of thiazole, including those with chlorophenyl substitutions, show promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as certain Gram-negative strains like Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as lower than standard antibiotics, indicating their potential as effective alternatives.
  • Fungal Inhibition : In vitro studies have demonstrated that thiazole derivatives can inhibit fungal strains such as Candida albicans and Aspergillus niger. The introduction of specific substituents on the thiazole ring has been shown to enhance antifungal activity .

Anticancer Properties

Overview : The anticancer potential of thiazole derivatives has been a focus of numerous studies, particularly regarding their ability to induce apoptosis in cancer cells.

Case Studies :

  • Cell Line Testing : A study evaluated the anticancer activity of various thiazole compounds against colon cancer cell lines (HCT116, HCT15) and found that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating strong selectivity for cancer cells over normal cells .
  • Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects often involve the modulation of apoptotic pathways. For instance, compounds with specific structural features have been shown to enhance apoptosis in cancer cells significantly .

Anticonvulsant Activity

Overview : Thiazole derivatives have also been investigated for their anticonvulsant properties, suggesting another avenue for their application in pharmacology.

Case Studies :

  • Picrotoxin-Induced Convulsion Model : In animal models, certain thiazole derivatives demonstrated notable anticonvulsant efficacy compared to standard treatments. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring were critical for enhancing anticonvulsant effects .

Summary of Applications

ApplicationBiological ActivityNotable Findings
AntimicrobialBactericidal and fungicidalEffective against Gram-positive and Gram-negative bacteria; MIC values lower than standard antibiotics .
AnticancerInduction of apoptosisSignificant cytotoxicity against colon cancer cell lines; selective action on cancer cells .
AnticonvulsantReduction of seizure activityDemonstrated efficacy in animal models; SAR indicates critical structural features .

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine exerts its effects is primarily through the interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • N-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • N-(3-Bromophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Uniqueness

N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No: 83890-29-3) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉ClN₂S
  • Molecular Weight : 200.7 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance, particularly in drug development.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications to the thiazole and phenyl rings can significantly influence cytotoxicity.

  • Cytotoxicity Studies :
    • The compound exhibited cytotoxic effects against various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
    • IC50 Values : The IC50 value for this compound was reported to be around 10.10 µg/mL against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer agents. Studies suggest that it may disrupt cell cycle progression and promote apoptotic pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • Antibacterial Properties :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 0.22 to 0.25 µg/mL for certain derivatives in related studies .
  • Synergistic Effects :
    • When combined with traditional antibiotics like ciprofloxacin, the compound showed enhanced efficacy, reducing the MICs of these antibiotics significantly .

Data Tables

Activity TypeCell Line / PathogenIC50 / MIC (µg/mL)Reference
AnticancerMCF-710.10
AnticancerHepG29.6
AntibacterialStaphylococcus aureus0.22
AntibacterialE. coli0.25

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cells using the MTT assay. Results indicated that structural modifications could enhance its potency against these cell lines.

Case Study 2: Antimicrobial Synergy

In another investigation, the compound was tested in combination with ciprofloxacin against various bacterial strains. The results showed a significant reduction in bacterial growth compared to the use of ciprofloxacin alone.

Q & A

Q. What are the established synthetic routes for N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine?

A common approach involves nucleophilic substitution or cyclization reactions. For example, analogous thiazol-2-amine derivatives are synthesized via reactions between chlorinated intermediates (e.g., 4-chloro-3-nitrocoumarin) and nucleophiles like 4,5-dihydro-1,3-thiazol-2-amine under reflux conditions with triethylamine as a base (to neutralize HCl byproducts). Reaction optimization typically employs inert solvents (e.g., dichloromethane or toluene) and reflux conditions .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and hydrogen-bonding networks. For example, disorder in aromatic rings (e.g., chlorophenyl groups) is modeled using split occupancy and geometric constraints .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : To confirm proton environments (e.g., NH and aromatic protons).
  • FT-IR : To identify functional groups (e.g., C=S stretching in thiazole at ~1250 cm⁻¹).
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation. Computational tools like Multiwfn can supplement experimental data by analyzing electron density and orbital compositions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing thiazol-2-amine derivatives be addressed?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Use directing groups (e.g., nitro or chloro substituents) to guide nucleophilic attack.
  • Adjust solvent polarity (e.g., DMF for polar transition states) and temperature.
  • Computational pre-screening (e.g., DFT calculations) can predict reactive sites .

Q. What strategies resolve crystallographic disorder in N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine derivatives?

  • Split occupancy refinement : Assign partial occupancies to disordered atoms (e.g., chlorophenyl rotamers).
  • Geometric restraints : Apply similarity constraints on bond lengths/angles for disordered regions.
  • Twin refinement : For twinned crystals, use software like SHELXL to model overlapping lattices .

Q. How do electronic properties of the thiazole ring influence biological activity?

The thiazole’s electron-deficient nature enhances interactions with biological targets (e.g., enzymes). Computational tools like Multiwfn quantify:

  • Electrostatic potential (ESP) : To map nucleophilic/electrophilic regions.
  • Frontier molecular orbitals (FMOs) : To predict reactivity (HOMO-LUMO gap).
  • Bond order analysis : To assess conjugation with the chlorophenyl group .

Q. How are data contradictions handled in structural and spectroscopic analyses?

  • Crystallographic vs. NMR data : Cross-validate hydrogen bonding (SC-XRD) with proton chemical shifts (NMR).
  • DFT vs. experimental IR : Adjust computational parameters (e.g., basis sets) to align vibrational frequencies.
  • Statistical validation : Use R-factors (crystallography) and RMSD (spectroscopy) to quantify discrepancies .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?

  • Intramolecular H-bonding : Stabilizes planar conformations (e.g., N–H⋯N interactions in fused-ring systems).
  • Intermolecular interactions : π-π stacking (chlorophenyl-thiazole) and C–H⋯Cl contacts drive crystal packing.
  • Hirshfeld surface analysis (via CrystalExplorer ) quantifies interaction contributions .

Methodological Tools and Workflows

Recommended software for electron density topology analysis:

  • Multiwfn : For Laplacian of electron density (∇²ρ), bond critical points, and ELF (electron localization function) visualization.
  • AIMAll : To generate quantum theory of atoms in molecules (QTAIM) descriptors .

Optimizing synthetic yield in thiazol-2-amine derivatives:

  • DoE (Design of Experiments) : Vary solvent (polar vs. nonpolar), temperature, and stoichiometry.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield.
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

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